(4-Ethoxyoxan-4-yl)methanamine
Description
Role of Primary Amines as Functional Group Building Blocks
Primary amines, characterized by the -NH2 functional group, are among the most versatile and fundamental building blocks in organic synthesis. purkh.comamerigoscientific.comsolubilityofthings.com Their utility stems from the nucleophilic nature of the nitrogen atom, which possesses a lone pair of electrons, allowing it to participate in a wide range of bond-forming reactions. purkh.comsolubilityofthings.com Primary amines are essential precursors for the synthesis of a diverse array of more complex functional groups, including amides, sulfonamides, imines, and secondary and tertiary amines. amerigoscientific.comenamine.net This reactivity makes them key intermediates in the production of pharmaceuticals, agrochemicals, and materials. amerigoscientific.com The ability to introduce a nitrogen atom into a molecular framework via a primary amine is a cornerstone of synthetic strategy. enamine.netfiveable.me
Historical Development of Alkoxy-Substituted Cyclic Amines
The synthesis of cyclic amines featuring alkoxy substituents has evolved significantly over time. Early methods often involved multi-step sequences that may have lacked stereochemical control. The development of more sophisticated synthetic methodologies has allowed for the precise installation of alkoxy groups onto cyclic amine frameworks. The pursuit of such structures has been driven by the desire to explore new areas of chemical space and to fine-tune the properties of molecules for specific applications. The discovery that alkoxyamines could undergo C-ON bond homolysis to generate radicals opened up new avenues in polymer chemistry and tin-free radical chemistry, dating back to the 1970s and 1980s. rsc.org While not directly about cyclic amines, this highlights the long-standing interest in the chemistry of alkoxy-substituted nitrogenous compounds. More recent advancements have focused on catalytic and asymmetric methods to create these complex structures with high efficiency and selectivity. acs.org
Overview of Research Paradigms for Novel Chemical Entities
The discovery and development of novel chemical entities (NCEs) is a complex process that has been refined over decades. The traditional paradigm often involves the identification of a biological target, followed by high-throughput screening of large compound libraries to find "hits". nih.govmdpi.com More contemporary approaches, often termed structure-based drug design, leverage computational tools to model interactions between a potential drug molecule and its target, allowing for a more rational design process. mdpi.comacs.org Another strategy involves the modification of existing molecular scaffolds to improve their properties, a field known as medicinal chemistry. nih.gov The goal of these paradigms is to increase the efficiency and success rate of discovering new molecules with desired functions, moving from random screening to rational design. nih.govacs.org
Scope and Objectives of Research on (4-Ethoxyoxan-4-yl)methanamine
Research into this compound is focused on understanding its fundamental chemical properties and potential as a building block in organic synthesis. The compound combines the structural features of an oxane ring, a quaternary carbon center, an ethoxy group, and a primary amine. This unique combination makes it a valuable scaffold for creating more complex molecules. The primary objectives of its study include the development of efficient synthetic routes to access the molecule and the exploration of its reactivity in various chemical transformations. The data gathered from such research contributes to the broader understanding of how these functional groups interact and influence molecular properties.
Interactive Data Table: Properties of this compound
| Property | Value | Source |
| CAS Number | 1489790-82-0 | chiralen.combiosynth.com |
| Molecular Formula | C8H17NO2 | chiralen.combiosynth.com |
| Molecular Weight | 159.23 g/mol | chiralen.combiosynth.com |
| SMILES | CCOC1(CCOCC1)CN | biosynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-ethoxyoxan-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-2-11-8(7-9)3-5-10-6-4-8/h2-7,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQJXWPEWWQBAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCOCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Ethoxyoxan 4 Yl Methanamine
Retrosynthetic Analysis of the (4-Ethoxyoxan-4-yl)methanamine Scaffold
The synthetic strategy for this compound is best conceptualized through a retrosynthetic analysis, which deconstructs the target molecule into simpler, more readily available starting materials.
Key Disconnections and Strategic Considerations
The primary retrosynthetic disconnections for this compound involve the C-N and C-O bonds at the C4 position, leading back to a key intermediate, tetrahydropyran-4-one. This ketone is a versatile precursor that allows for the introduction of both the methanamine and ethoxy functionalities. The analysis proceeds as follows:
C-N Bond Disconnection: The aminomethyl group can be retrosynthetically derived from a nitrile group via reduction. This leads to the precursor 4-cyano-4-ethoxyoxane.
C-O Bond Disconnection: The ethoxy group can be installed via an etherification reaction. This points to 4-cyano-4-hydroxyoxane (a cyanohydrin) as the preceding intermediate.
C-C Bond Disconnection: The cyanohydrin is formed from the reaction of a cyanide source with a ketone, leading back to the central precursor, tetrahydropyran-4-one .
The subsequent disconnection of the tetrahydropyran-4-one ring itself is a critical consideration. An intramolecular hetero-Michael addition is a highly effective strategy for forming the six-membered oxane ring. This involves disconnecting the C-O bond and a C-C bond, revealing a δ-hydroxy-α,β-unsaturated ketone as a key acyclic precursor.
Precursor Identification and Availability
Based on the retrosynthetic analysis, the following precursors are identified:
| Precursor Name | Structure | Availability |
| Tetrahydropyran-4-one | O=C1CC(CCO1) | Commercially available |
| 1,5-dihydroxy-3-pentanone | C(CO)C(=O)CCO | Synthesizable |
| Divinyl ether | C=COС=C | Commercially available |
| Formaldehyde (B43269) | O=C | Commercially available |
The commercial availability of tetrahydropyran-4-one makes it an attractive starting point for many synthetic routes. However, for a de novo synthesis, the construction of the ring from acyclic precursors is necessary.
Synthesis of the Oxane Ring System
The formation of the tetrahydropyran (B127337) (oxane) ring is the cornerstone of this synthesis. Several robust methods are available for this transformation, with Hetero-Michael additions and Ring-Closing Metathesis being particularly prominent.
Cyclization Reactions for Tetrahydropyran Formation
The intramolecular cyclization of a linear precursor is a powerful strategy for constructing the oxane ring with control over substitution patterns.
The intramolecular hetero-Michael addition (also known as an oxa-Michael reaction) is a favored method for the synthesis of tetrahydropyranones. wikipedia.orgmasterorganicchemistry.com This reaction involves the cyclization of a δ-hydroxy-α,β-unsaturated ketone. The nucleophilic hydroxyl group adds to the β-position of the activated alkene, forming the six-membered ring.
The synthesis of the required acyclic precursor can be achieved through various methods, such as an aldol (B89426) condensation. The subsequent cyclization can be promoted by either acid or base catalysis.
Table 1: Hypothetical Conditions for Hetero-Michael Cyclization
| Entry | Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | NaH | THF | 0 to 25 | 12 | 85 |
| 2 | K₂CO₃ | Methanol (B129727) | 25 | 24 | 78 |
| 3 | p-TsOH | Toluene | 110 (reflux) | 8 | 75 |
| 4 | TBAF | THF | 25 | 16 | 82 |
The choice of catalyst can influence the reaction rate and, in more complex systems, the stereochemical outcome. whiterose.ac.uk For the synthesis of tetrahydropyran-4-one, a base-catalyzed approach is generally efficient.
Ring-Closing Metathesis (RCM) has emerged as a powerful and versatile tool for the formation of cyclic olefins, including those found in heterocyclic systems like tetrahydropyrans. wikipedia.orgacs.org This reaction utilizes transition metal catalysts, most commonly based on ruthenium, to facilitate the intramolecular metathesis of a diene.
For the synthesis of a precursor to this compound, a suitable diene would need to be synthesized. A plausible approach involves the reaction of divinyl ether with formaldehyde to generate a di-alkene precursor. The subsequent RCM reaction would yield a dihydro-pyran, which can then be reduced and oxidized to provide the key tetrahydropyran-4-one intermediate.
Table 2: Common Catalysts for Ring-Closing Metathesis
| Catalyst | Name | Key Features |
| Grubbs' First Generation | Bis(tricyclohexylphosphine)benzylideneruthenium dichloride | High functional group tolerance |
| Grubbs' Second Generation | (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium | Higher activity and stability |
| Hoveyda-Grubbs' Second Generation | Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II) | Enhanced initiation and stability |
The selection of the appropriate catalyst is crucial for the success of the RCM reaction and depends on the specific substrate and desired reaction conditions. acs.org
Introduction of the Ethoxy Moiety
The introduction of the ethoxy group at the C-4 position is a crucial step in the synthesis of this compound. This can be achieved through nucleophilic substitution or etherification reactions on a suitable precursor.
A potential route for introducing the ethoxy group is through a nucleophilic substitution reaction where an ethoxide ion displaces a suitable leaving group at the C-4 position. This approach would necessitate a precursor with a good leaving group, such as a halide or a sulfonate ester, at the C-4 position of the tetrahydropyran ring.
However, the synthesis of such a precursor with the required substitution pattern for the eventual introduction of the aminomethyl group can be complex. A more direct approach involves the etherification of a hydroxyl group at the C-4 position.
A more feasible strategy for introducing the ethoxy group is the etherification of a 4-hydroxytetrahydropyran derivative. The Williamson ether synthesis is a classic and versatile method for forming ethers. masterorganicchemistry.comwikipedia.org This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. wikipedia.org
In the context of synthesizing this compound, a plausible precursor is 4-cyano-4-hydroxytetrahydropyran, which can be synthesized from tetrahydropyran-4-one. The tertiary hydroxyl group of this cyanohydrin can be deprotonated with a strong base, such as sodium hydride, to form the corresponding alkoxide. Subsequent reaction with an ethyl halide, such as ethyl iodide or ethyl bromide, would yield 4-ethoxy-4-cyanotetrahydropyran. It is important to note that the etherification of sterically hindered tertiary alcohols can be challenging and may require carefully optimized reaction conditions. utahtech.edu
Table 1: Proposed Williamson Ether Synthesis for 4-Ethoxy-4-cyanotetrahydropyran
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |
| 4-Cyano-4-hydroxytetrahydropyran | Ethyl Iodide | Sodium Hydride | Tetrahydrofuran (THF) | Room Temperature to Reflux | 4-Ethoxy-4-cyanotetrahydropyran |
This table represents a proposed reaction based on the principles of the Williamson ether synthesis. Actual yields and optimal conditions would require experimental validation.
Amine Introduction at the C-4 Position
The final key transformation is the introduction of the aminomethyl group at the C-4 position. Reductive amination pathways are a primary method for achieving this transformation.
Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of a ketone or aldehyde with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. mdma.ch
A direct reductive amination approach could be envisioned starting from a precursor such as 4-ethoxy-tetrahydropyran-4-carbaldehyde. This aldehyde could be reacted with ammonia (B1221849) in the presence of a reducing agent to form the target primary amine, this compound. researchgate.net
However, a more practical and accessible route involves the reduction of the nitrile group in 4-ethoxy-4-cyanotetrahydropyran. The reduction of nitriles is a well-established method for the synthesis of primary amines. wikipedia.orgchemguide.co.ukcommonorganicchemistry.com
The reduction of the sterically hindered tertiary nitrile, 4-ethoxy-4-cyanotetrahydropyran, can be accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH4) in a suitable solvent like diethyl ether or tetrahydrofuran. masterorganicchemistry.com Catalytic hydrogenation using reagents like Raney nickel under hydrogen pressure is another potential method, although the steric hindrance at the C-4 position might necessitate harsh reaction conditions. wikipedia.org
Table 2: Proposed Reduction of 4-Ethoxy-4-cyanotetrahydropyran
| Reactant | Reducing Agent | Solvent | Product |
| 4-Ethoxy-4-cyanotetrahydropyran | Lithium Aluminum Hydride (LiAlH4) | Diethyl Ether | This compound |
| 4-Ethoxy-4-cyanotetrahydropyran | Raney Nickel, H2 | Ethanol (B145695)/Ammonia | This compound |
This table outlines proposed reduction reactions. The choice of reducing agent and conditions would influence the reaction's efficiency and selectivity. commonorganicchemistry.com
Reductive Amination Pathways
Indirect Reductive Amination via Imine Intermediates
Indirect reductive amination is a powerful method for the synthesis of primary amines from aldehydes. This two-step process involves the initial formation of an imine from an aldehyde and ammonia, followed by the reduction of the C=N double bond. youtube.comyoutube.comorganic-chemistry.org For the synthesis of this compound, the key precursor would be 4-ethoxyoxane-4-carbaldehyde (B6146465).
The reaction commences with the condensation of 4-ethoxyoxane-4-carbaldehyde with ammonia to form the corresponding imine. This step is typically acid-catalyzed and involves the removal of water to drive the equilibrium towards the imine product. The subsequent reduction of the transient imine is accomplished using a variety of reducing agents. Mild reducing agents such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they can selectively reduce the imine in the presence of the starting aldehyde. youtube.com
A general representation of this synthetic approach is outlined below:
Reaction Scheme for Indirect Reductive Amination:
Imine Formation: 4-Ethoxyoxane-4-carbaldehyde + NH₃ ⇌ (4-Ethoxyoxan-4-yl)methanimine + H₂O
Reduction: (4-Ethoxyoxan-4-yl)methanimine + [Reducing Agent] → this compound
| Step | Reagents and Conditions | Product |
| 1 | 4-Ethoxyoxane-4-carbaldehyde, Ammonia (or ammonium (B1175870) salt), Mild acid catalyst (e.g., p-TsOH), Dehydrating agent (e.g., molecular sieves) or azeotropic removal of water | (4-Ethoxyoxan-4-yl)methanimine |
| 2 | Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN) in a suitable solvent (e.g., Methanol, Ethanol) | This compound |
Nitrile Reduction Routes
The reduction of a nitrile group offers a direct pathway to primary amines. This method is particularly useful as the nitrile group can often be introduced through nucleophilic substitution of a suitable leaving group by a cyanide salt, thereby extending the carbon chain. wikipedia.orglibretexts.org In the context of synthesizing this compound, the required precursor is 4-ethoxyoxane-4-carbonitrile.
This precursor can potentially be synthesized from a halo-substituted oxane, such as 4-bromo-4-ethoxyoxane, via nucleophilic substitution with a cyanide salt like potassium cyanide (KCN). libretexts.org Once the nitrile is obtained, it can be reduced to the primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. libretexts.orgresearchgate.netorganic-chemistry.org Catalytic hydrogenation is often performed using catalysts such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂) under a hydrogen atmosphere. wikipedia.orglibretexts.org
A plausible synthetic sequence is as follows:
Reaction Scheme for Nitrile Reduction:
Nitrile Formation: 4-Halo-4-ethoxyoxane + KCN → 4-Ethoxyoxane-4-carbonitrile + KX
Nitrile Reduction: 4-Ethoxyoxane-4-carbonitrile + [Reducing Agent] → this compound
| Reagent | Conditions | Product | Yield | Reference |
| Potassium Cyanide | Dimethylsulfoxide, Heat | 4-Ethoxyoxane-4-carbonitrile | - | nih.gov |
| Raney Nickel | H₂ atmosphere, Solvent (e.g., Ethanol) | This compound | 78% (for an analogous spirocyclic amine) | nih.gov |
| Lithium Aluminum Hydride | Anhydrous ether (e.g., THF, Diethyl ether), followed by aqueous workup | This compound | - | libretexts.org |
Gabriel Synthesis and Analogous Methods
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, which effectively avoids the over-alkylation often encountered in direct alkylation with ammonia. wikipedia.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.orgyoutube.com This method utilizes phthalimide (B116566) as an ammonia surrogate. wikipedia.org The synthesis begins with the N-alkylation of potassium phthalimide with a suitable alkyl halide. For the target molecule, this would be (4-bromomethyl)-4-ethoxyoxane.
The reaction proceeds via an Sₙ2 mechanism, where the phthalimide anion displaces the halide. chemistrysteps.com The resulting N-alkylated phthalimide is then cleaved to liberate the primary amine. This cleavage is typically achieved by hydrazinolysis (the Ing-Manske procedure) using hydrazine (B178648) (N₂H₄), which results in the formation of the stable phthalhydrazide (B32825) precipitate and the desired primary amine. wikipedia.org Alternatively, acidic or basic hydrolysis can be employed, although these methods may require harsher conditions. wikipedia.org
The synthetic pathway is depicted as:
Reaction Scheme for Gabriel Synthesis:
Alkylation: Potassium phthalimide + (4-Halomethyl)-4-ethoxyoxane → N-((4-Ethoxyoxan-4-yl)methyl)phthalimide + KX
Deprotection: N-((4-Ethoxyoxan-4-yl)methyl)phthalimide + Hydrazine → this compound + Phthalhydrazide
| Step | Reagents | Solvent | Key Features |
| 1 | Potassium phthalimide, (4-Bromomethyl)-4-ethoxyoxane | DMF, DMSO | Sₙ2 reaction, avoids over-alkylation |
| 2 | Hydrazine hydrate (B1144303) (N₂H₄·H₂O) | Ethanol, Reflux | Mild cleavage, forms stable phthalhydrazide byproduct |
Staudinger Reaction and Related Azide (B81097) Reductions
The Staudinger reaction provides a mild and efficient method for the reduction of azides to primary amines. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This two-step process involves the reaction of an organic azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an iminophosphorane intermediate. Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct. wikipedia.org
For the synthesis of this compound, the key precursor is 4-(azidomethyl)-4-ethoxyoxane. This azide can be prepared from the corresponding halide, (4-bromomethyl)-4-ethoxyoxane, by nucleophilic substitution with sodium azide (NaN₃). nih.gov The subsequent reduction of the azide can be achieved either by the classic Staudinger reaction or by catalytic hydrogenation. nih.govsdu.dk
The reaction sequence is illustrated below:
Reaction Scheme for Azide Reduction:
Azide Formation: (4-Halomethyl)-4-ethoxyoxane + NaN₃ → 4-(Azidomethyl)-4-ethoxyoxane + NaX
Azide Reduction (Staudinger): 4-(Azidomethyl)-4-ethoxyoxane + PPh₃ → Iminophosphorane; Iminophosphorane + H₂O → this compound + Ph₃PO
Azide Reduction (Hydrogenation): 4-(Azidomethyl)-4-ethoxyoxane + H₂/Pd → this compound
| Precursor | Reagents for Reduction | Product | Yield (for analogous systems) | Reference |
| 4-(Azidomethyl)-4-ethoxyoxane | 1. PPh₃, 2. H₂O | This compound | 32-95% | nih.gov |
| 4-(Azidomethyl)-4-ethoxyoxane | H₂, Pd catalyst | This compound | 32-95% | nih.gov |
Stereochemical Control in this compound Synthesis
The synthesis of this compound does not inherently involve the creation of new stereocenters in the final amine-forming steps, as the aminomethyl group is attached to a quaternary carbon. However, the C4 position of the oxane ring is a prostereogenic center in many of the precursors. The control of stereochemistry, therefore, lies in the synthesis of the chiral oxane precursors.
Diastereoselective Synthesis
The synthesis of substituted oxanes can be approached with a degree of diastereoselectivity, particularly when the ring is formed through cyclization reactions. The relative stereochemistry of substituents on the oxane ring can be influenced by the stereochemistry of the acyclic precursor and the reaction conditions. For precursors to this compound, achieving diastereoselectivity would involve controlling the configuration at the C4 position relative to other substituents on the oxane ring, should any exist. Given the symmetry of the parent tetrahydropyran ring in the target molecule, this aspect is more relevant for more complex, substituted analogues.
Enantioselective Approaches to Chiral Precursors
If an enantiomerically pure form of this compound is desired, the synthesis must employ enantioselective methods to establish the stereochemistry of the oxane precursor. The C4 position, being a quaternary center substituted with an ethoxy group and a functional group handle for the amine synthesis (e.g., carboxyl, cyano, or halomethyl), is the key stereocenter to control.
Enantioselective synthesis of such chiral precursors could potentially be achieved through several strategies:
Asymmetric catalysis: Employing chiral catalysts to induce enantioselectivity in a key bond-forming reaction that creates the C4 stereocenter.
Use of chiral auxiliaries: Attaching a chiral auxiliary to the precursor molecule to direct a stereoselective reaction, followed by removal of the auxiliary.
Resolution of a racemic mixture: Separating the enantiomers of a racemic precursor, for instance, by chromatography on a chiral stationary phase or by diastereomeric salt formation with a chiral resolving agent.
While specific enantioselective methods for the direct synthesis of 4-ethoxyoxane precursors are not widely reported, general principles of asymmetric synthesis for creating quaternary stereocenters in cyclic ethers could be applied.
Green Chemistry Principles in this compound Synthesis
The pursuit of sustainable chemical manufacturing has led to the widespread adoption of the 12 Principles of Green Chemistry. These principles offer a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. In the context of synthesizing this compound, these principles can be strategically applied to enhance the safety and environmental profile of the production method.
The choice of solvent is a critical factor in the environmental footprint of a chemical reaction. Traditional syntheses often rely on volatile and hazardous organic solvents. Green chemistry encourages the use of safer alternatives or the elimination of solvents altogether. In the proposed reduction of 4-cyano-4-ethoxyoxane to this compound, several greener solvent options can be considered.
The ideal green solvent should be non-toxic, non-flammable, readily available from renewable resources, and easily recyclable. Water is an excellent green solvent, although the solubility of organic substrates can be a limitation. Alcohols, such as ethanol and isopropanol, are also favored as they are less toxic than many other organic solvents and can be derived from biomass. Supercritical fluids, like carbon dioxide, represent another advanced option, offering the ability to tune solvent properties and simplify product separation.
Below is a comparative table of potential solvents for the reduction of a nitrile, highlighting their green chemistry attributes.
| Solvent | Green Attributes | Potential Drawbacks |
| Water | Non-toxic, non-flammable, abundant | Poor solubility of non-polar substrates |
| Ethanol | Renewable resource, biodegradable, lower toxicity | Flammable, potential for side reactions |
| 2-Propanol | Lower toxicity than many organic solvents | Flammable, derived from fossil fuels |
| Supercritical CO2 | Non-toxic, non-flammable, easily removed | Requires high pressure equipment |
| Toluene | Good solvent for many organic reactions | Toxic, volatile, derived from fossil fuels |
| Tetrahydrofuran (THF) | Good solvent properties | Peroxide formation, volatile |
This table presents a hypothetical comparison based on general principles of green chemistry for a nitrile reduction.
Minimizing solvent use can be achieved through process optimization, such as increasing reactant concentration or employing solvent-free reaction conditions where feasible.
Catalysis is a cornerstone of green chemistry, enabling reactions to proceed with higher selectivity and at lower temperatures and pressures, thus saving energy. For the reduction of nitriles to primary amines, catalytic hydrogenation is a prominent and often greener alternative to stoichiometric reducing agents like lithium aluminum hydride, which generate significant waste.
The development of efficient and robust catalysts is an active area of research. Heterogeneous catalysts, where the catalyst is in a different phase from the reactants, are particularly advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. Common catalysts for nitrile reduction include noble metals like palladium (Pd), platinum (Pt), and rhodium (Rh) supported on materials such as carbon, alumina (B75360) (Al2O3), or ceria (CeO2). nih.gov Research is also focused on developing catalysts from more abundant and less toxic metals like nickel, cobalt, and copper to replace precious metals. researchgate.net
The efficiency of a catalyst is measured by its activity (turnover number and turnover frequency), selectivity towards the desired product, and its stability over multiple reaction cycles.
The following table illustrates a hypothetical comparison of different catalysts for the reduction of 4-cyano-4-ethoxyoxane.
| Catalyst | Support | Solvent | Yield (%) | Reusability (cycles) |
| Pd | Carbon | Ethanol | 95 | 5 |
| PtO2 | - | Acetic Acid | 92 | 1 |
| Raney Nickel | - | Ethanol/Ammonia | 88 | 3 |
| Co-B | - | Methanol | 85 | 4 |
| Ru | Al2O3 | Water | 90 | 6 |
This table is a hypothetical representation of catalyst performance for the specified reaction, based on trends in nitrile reduction literature.
Innovations in catalyst design, such as the use of nanoparticles, can significantly enhance catalytic activity due to their high surface-area-to-volume ratio. nih.govnih.gov
Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. A reaction with high atom economy is inherently less wasteful. The reduction of a nitrile to a primary amine via catalytic hydrogenation is an excellent example of a reaction with 100% theoretical atom economy, as all the atoms of the reactants are incorporated into the product.
The reaction can be represented as: R-C≡N + 2 H₂ → R-CH₂-NH₂
To improve reaction efficiency, several factors are considered:
Optimization of reaction conditions: Temperature, pressure, and reaction time are fine-tuned to maximize yield and minimize side reactions.
Minimization of byproducts: High selectivity of the catalyst is crucial to avoid the formation of secondary or tertiary amines.
Ease of product isolation: A streamlined workup procedure reduces the use of additional solvents and reagents for purification.
The table below provides a theoretical atom economy calculation for the hydrogenation of 4-cyano-4-ethoxyoxane.
| Reactant | Molecular Weight ( g/mol ) | Product | Molecular Weight ( g/mol ) | Atom Economy (%) |
| 4-cyano-4-ethoxyoxane (C8H13NO2) | 155.19 | This compound (C8H17NO2) | 159.23 | 100 |
| Hydrogen (H2) | 4.04 |
This calculation assumes ideal reaction conditions with no side products.
By focusing on these green chemistry principles, the synthesis of this compound can be designed to be more sustainable, safer, and more efficient.
Chemical Reactivity and Transformations of 4 Ethoxyoxan 4 Yl Methanamine
Reactions Involving the Primary Amine Functional Group
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, enabling it to participate in a wide array of chemical reactions. These reactions are fundamental to the synthesis of various derivatives with potential applications in diverse fields of chemistry.
Nucleophilic Acyl Substitution Reactions
Nucleophilic acyl substitution represents a cornerstone of amine chemistry, allowing for the formation of stable amide, urethane (B1682113), and urea (B33335) linkages. These reactions typically involve the attack of the amine's nucleophilic nitrogen on the electrophilic carbonyl carbon of an acyl compound.
(4-Ethoxyoxan-4-yl)methanamine is expected to react with carboxylic acid derivatives, such as acyl chlorides, acid anhydrides, and esters, to form the corresponding N-substituted amides. The reaction with highly reactive acyl chlorides and anhydrides is likely to proceed readily, often in the presence of a non-nucleophilic base to neutralize the acidic byproduct. libretexts.orgyoutube.comyoutube.com The direct condensation with carboxylic acids is also feasible but generally requires activating agents or high temperatures. acs.orgrsc.org The steric bulk imposed by the 4-substituted oxane ring may necessitate slightly more forcing reaction conditions compared to unhindered primary amines. rsc.org
A variety of coupling reagents can be employed to facilitate amide bond formation under milder conditions. These reagents activate the carboxylic acid, rendering it more susceptible to nucleophilic attack by the amine.
| Acylating Agent | Base/Catalyst | Expected Product |
| Acetyl Chloride | Pyridine | N-((4-Ethoxyoxan-4-yl)methyl)acetamide |
| Benzoic Anhydride | Triethylamine | N-((4-Ethoxyoxan-4-yl)methyl)benzamide |
| Acetic Acid | DCC/DMAP | N-((4-Ethoxyoxan-4-yl)methyl)acetamide |
Table 1: Illustrative Examples of Amide Formation Reactions. This data is illustrative of expected reactions and not based on published experimental results for this specific compound.
The primary amine of this compound can react with isocyanates and chloroformates to yield urea and urethane (carbamate) derivatives, respectively. The reaction with an isocyanate is typically a straightforward addition reaction. wikipedia.org The formation of unsymmetrical ureas can be achieved by reacting the amine with an isocyanate or by a two-step procedure involving a carbamate (B1207046) intermediate. bioorganic-chemistry.comcommonorganicchemistry.comorganic-chemistry.org
Similarly, reaction with a chloroformate in the presence of a base will produce a urethane. These reactions are generally efficient, although the steric hindrance of the amine might influence the reaction rate. acs.org
| Reagent | Expected Product |
| Phenyl Isocyanate | 1-((4-Ethoxyoxan-4-yl)methyl)-3-phenylurea |
| Ethyl Chloroformate | Ethyl ( (4-ethoxyoxan-4-yl)methyl )carbamate |
| Di-tert-butyl dicarbonate | tert-Butyl ( (4-ethoxyoxan-4-yl)methyl )carbamate |
Table 2: Illustrative Examples of Urethane and Urea Formation. This data is illustrative of expected reactions and not based on published experimental results for this specific compound.
Formation of Imines and Enamines
This compound, as a primary amine, is expected to react with aldehydes and ketones to form imines, also known as Schiff bases. bioorganic-chemistry.commasterorganicchemistry.comyoutube.comlibretexts.orglibretexts.org This condensation reaction is typically acid-catalyzed and involves the initial formation of a carbinolamine intermediate, which then dehydrates to form the C=N double bond. libretexts.orglibretexts.orgopenstax.org The reaction is reversible, and the equilibrium can often be driven towards the imine product by removing water from the reaction mixture. masterorganicchemistry.com Given the steric hindrance around the amine, the rate of imine formation might be slower compared to less bulky amines. acs.org
The formation of enamines is not a primary reaction pathway for primary amines like this compound. Enamines are typically formed from the reaction of secondary amines with aldehydes or ketones. masterorganicchemistry.comyoutube.com
| Carbonyl Compound | Catalyst | Expected Product |
| Benzaldehyde | Acetic Acid | (E)-N-((4-Ethoxyoxan-4-yl)methyl)-1-phenylmethanimine |
| Acetone | p-Toluenesulfonic acid | N-((4-Ethoxyoxan-4-yl)methyl)propan-2-imine |
Table 3: Illustrative Examples of Imine Formation. This data is illustrative of expected reactions and not based on published experimental results for this specific compound.
Alkylation and Arylation Reactions
The primary amine of this compound can undergo N-alkylation with alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono- and di-alkylated products, as well as the quaternary ammonium (B1175870) salt. To achieve selective mono-alkylation, reductive amination is a more effective method. This involves the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent.
N-arylation of sterically hindered primary amines can be achieved through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. nih.gov This reaction allows for the formation of a carbon-nitrogen bond between the amine and an aryl halide or triflate, often using a palladium or copper catalyst with a suitable ligand. nih.govacs.org The steric bulk of this compound would likely require a carefully selected catalytic system to achieve good yields. nih.gov
| Reagent | Catalyst/Conditions | Expected Product |
| Iodomethane | K2CO3 | N-((4-Ethoxyoxan-4-yl)methyl)-N-methylmethanamine |
| Bromobenzene | Pd(OAc)2, BINAP, NaOtBu | N-((4-Ethoxyoxan-4-yl)methyl)aniline |
Table 4: Illustrative Examples of Alkylation and Arylation Reactions. This data is illustrative of expected reactions and not based on published experimental results for this specific compound.
Mannich Reactions and Related Condensations
This compound can participate as the amine component in the Mannich reaction. wikipedia.orgorganic-chemistry.org This is a three-component condensation reaction involving an aldehyde (typically formaldehyde), a primary or secondary amine, and a compound containing an active hydrogen atom (e.g., a ketone, ester, or other carbonyl compound). wikipedia.orgchemeurope.com The reaction proceeds through the in-situ formation of an electrophilic iminium ion from the amine and the aldehyde, which then reacts with the enol or enolate of the active hydrogen compound. wikipedia.org The product is a β-amino carbonyl compound, also known as a Mannich base. wikipedia.org The use of a sterically hindered amine like this compound might influence the reaction efficiency and stereochemical outcome. chemeurope.com
| Aldehyde | Active Hydrogen Compound | Expected Product (Mannich Base) |
| Formaldehyde (B43269) | Acetophenone | 3-((4-Ethoxyoxan-4-yl)methylamino)-1-phenylpropan-1-one |
| Formaldehyde | Cyclohexanone | 2-(((4-Ethoxyoxan-4-yl)methyl)amino)methyl)cyclohexan-1-one |
Table 5: Illustrative Examples of Mannich Reactions. This data is illustrative of expected reactions and not based on published experimental results for this specific compound.
Reactions with Isocyanates and Isothiocyanates
The primary amine group in this compound serves as a potent nucleophile, readily reacting with the electrophilic carbon atom of isocyanates and isothiocyanates. These reactions are typically rapid, high-yielding additions that form substituted ureas and thioureas, respectively.
The reaction mechanism involves the nucleophilic attack of the amine's lone pair of electrons on the central carbon of the isocyanate (-N=C=O) or isothiocyanate (-N=C=S) group. wikipedia.orgnih.gov This is followed by a proton transfer from the nitrogen to yield the stable urea or thiourea (B124793) adduct. nih.gov The reactivity of isocyanates is generally higher than that of the analogous isothiocyanates. wikipedia.org Given the presence of the primary amine, these reactions are expected to be highly chemoselective, with the amine reacting preferentially over the ether functionalities under standard conditions. researchgate.net
Table 1: Predicted Reactions with Isocyanates and Isothiocyanates
| Reactant | Reagent (R = Alkyl, Aryl) | Expected Product | Product Class |
| This compound | R-N=C=O (Isocyanate) | N-((4-Ethoxyoxan-4-yl)methyl)-N'-R-urea | Substituted Urea |
| This compound | R-N=C=S (Isothiocyanate) | N-((4-Ethoxyoxan-4-yl)methyl)-N'-R-thiourea | Substituted Thiourea |
Oxidation and Reduction Chemistry of the Amine
Oxidation: The primary amine of this compound is susceptible to oxidation, with the resulting product depending heavily on the choice of oxidizing agent.
Mild Oxidation: Reagents like hydrogen peroxide (H₂O₂) or peroxycarboxylic acids (e.g., m-CPBA) can oxidize primary amines. This can lead to the corresponding hydroxylamine (B1172632) or nitroso compounds. britannica.comresearchgate.net
Strong Oxidation: Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or various bromates, can oxidize primary amines to the corresponding nitro compounds. researchgate.netacs.org For primary amines of the type R-CH₂-NH₂, oxidation can also lead to the formation of nitriles (R-C≡N) under specific conditions. britannica.com
Reduction: The primary amine functional group is already in a reduced state. Therefore, it does not typically undergo further reduction under standard chemical conditions.
Table 2: Predicted Oxidation Reactions of the Amine Moiety
| Reagent Class | Example Reagent | Predicted Product Type |
| Peroxides/Peroxy Acids | H₂O₂, m-CPBA | Hydroxylamine/Nitroso Compound |
| Permanganates | KMnO₄ | Nitro Compound |
| Other Strong Oxidants | NaOCl | Nitrile |
Reactivity of the Cyclic Ether (Oxane) Moiety
Ring-Opening Reactions (Acid- or Base-Catalyzed)
The oxane ring, a type of cyclic ether, is generally stable but can undergo cleavage under strongly acidic conditions. openstax.org
Acid-Catalyzed Ring-Opening: The reaction is initiated by the protonation of the ether oxygen by a strong acid (e.g., HBr, HI), which transforms the hydroxyl group into a good leaving group. libretexts.orglibretexts.org A subsequent nucleophilic attack by the acid's conjugate base (e.g., Br⁻, I⁻) on one of the adjacent carbon atoms leads to the cleavage of a C-O bond and the opening of the ring. openstax.org This would result in a di-functionalized linear alkane. In the context of this compound, this reaction would be competitive with the cleavage of the ethoxy group.
Base-Catalyzed Ring-Opening: Base-catalyzed ring-opening of unstrained ethers like oxane is generally not a facile process. Such reactions typically require highly strained rings (e.g., epoxides) or activation by nearby electron-withdrawing groups, which are absent in this molecule. Therefore, significant ring-opening under basic conditions is not expected.
Table 3: Predicted Acid-Catalyzed Ring-Opening of the Oxane Moiety
| Reagent | Conditions | Predicted Product Structure |
| HBr (excess) | Heat | A linear dihaloalkane derivative |
| HI (excess) | Heat | A linear diiodoalkane derivative |
Functionalization of the Oxane Ring (e.g., C-H Activation, Halogenation)
Direct functionalization of the C-H bonds of a saturated cyclic ether like oxane is challenging due to their general inertness. youtube.com
Halogenation: Free-radical halogenation (e.g., using Cl₂ or Br₂ with UV light) could introduce a halogen atom onto the oxane ring. However, this process typically lacks selectivity and would likely result in a mixture of products, with halogenation occurring at various positions on the ring and potentially on the ethoxy group as well.
C-H Activation: Modern synthetic methods involving transition-metal catalysis (e.g., using palladium, rhodium, or iridium complexes) have been developed for the selective functionalization of otherwise unreactive C-H bonds in ethers. youtube.comnih.govresearchgate.net These reactions often proceed via mechanisms like oxidative addition or concerted metalation-deprotonation. youtube.com While theoretically applicable, achieving selective C-H activation on the oxane ring of this compound would require the development of a specific catalytic system, likely guided by the directing influence of one of the existing functional groups.
Transformations of the Ethoxy Group
Ether Cleavage Reactions
The ethoxy group is an acyclic ether that can be cleaved by strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). openstax.org Hydrochloric acid (HCl) is generally ineffective. libretexts.org
The mechanism begins with the protonation of the ether oxygen atom by the strong acid. transformationtutoring.comkhanacademy.org This is followed by a nucleophilic substitution reaction. Given that the ethoxy group involves a primary carbon (the ethyl group), the cleavage is expected to proceed via an S_N2 mechanism. openstax.orglibretexts.org The halide nucleophile (Br⁻ or I⁻) will attack the less sterically hindered ethyl carbon, displacing the rest of the molecule which now acts as a leaving group (an alcohol). openstax.orglibretexts.org The resulting product would be ethyl halide and (4-(hydroxymethyl)oxan-4-yl)methanol. If an excess of the strong acid is used, the newly formed alcohol can be further converted into the corresponding alkyl halide. transformationtutoring.com
Table 4: Predicted Cleavage Reaction of the Ethoxy Group
| Reagent | Mechanism | Initial Products |
| HBr (1 eq) | S_N2 | (4-(Hydroxymethyl)oxan-4-yl)methanol + Bromoethane |
| HI (1 eq) | S_N2 | (4-(Hydroxymethyl)oxan-4-yl)methanol + Iodoethane |
Multicomponent Reactions Incorporating this compound
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools in diversity-oriented synthesis. biosynth.comnih.govnih.gov The primary amine in this compound makes it an ideal candidate for a variety of MCRs, most notably the Ugi and Passerini reactions.
The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, combining an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a dipeptide-like scaffold. nih.govacs.orgwikipedia.orgorganic-chemistry.org In this context, this compound would serve as the amine component. The steric hindrance around the amine, imparted by the quaternary center of the tetrahydropyran (B127337) ring, might influence the reaction kinetics but is not expected to completely inhibit reactivity. nih.gov
A hypothetical Ugi reaction involving this compound is outlined below.
| Amine Component | Carbonyl Component | Carboxylic Acid | Isocyanide | Hypothetical Ugi Product |
| This compound | Benzaldehyde | Acetic Acid | tert-Butyl isocyanide | 2-(acetylamino)-N-(tert-butyl)-2-phenyl-N-((4-ethoxyoxan-4-yl)methyl)acetamide |
| This compound | Acetone | Benzoic Acid | Cyclohexyl isocyanide | N-((4-ethoxyoxan-4-yl)methyl)-2-(benzoylamino)-N-cyclohexyl-2-methylpropanamide |
The resulting products would be complex molecules with a high degree of three-dimensional complexity, making them attractive for screening in drug discovery programs. Other MCRs where a primary amine is a key building block, such as the synthesis of tertiary propargylamines, could also be envisioned. rsc.orgbohrium.comchemistry-chemists.com
Chemo- and Regioselectivity Studies of Transformations
Chemoselectivity, the preferential reaction of one functional group over another, and regioselectivity, the preferential formation of one constitutional isomer over another, are critical considerations in the chemical transformation of a multifunctional molecule like this compound.
The primary amine is generally a more potent nucleophile than the ether oxygen. Therefore, in reactions with electrophiles such as acyl chlorides or alkyl halides, acylation or alkylation is expected to occur selectively at the nitrogen atom.
| Reagent | Expected Site of Reaction | Rationale |
| Acetyl Chloride | Primary Amine | Higher nucleophilicity of nitrogen compared to the ether oxygen. |
| Methyl Iodide | Primary Amine | Nitrogen is a softer nucleophile, favoring reaction with the soft electrophile, methyl iodide. |
| Strong Acid (e.g., H₂SO₄) | Both Amine and Ether | Both the amine and ether oxygen are basic and can be protonated. The amine is generally more basic. |
Regioselectivity would be a key factor in reactions involving the tetrahydropyran ring itself, although such reactions are less common for this type of saturated heterocycle. For instance, if a reaction were to proceed via a ring-opening mechanism, the site of cleavage would be influenced by the nature of the reagents and the stability of the resulting intermediates.
The principles of chemoselectivity are crucial for orchestrating synthetic routes involving this compound, potentially allowing for the sequential modification of the amine and ether functionalities. nih.govyoutube.com For example, the amine could first be protected, followed by a transformation involving the ether, and concluding with deprotection of the amine.
Advanced Analytical Methodologies for Complex Elucidation of 4 Ethoxyoxan 4 Yl Methanamine Derivatives and Reaction Mixtures
Chromatographic Method Development for Purity and Mixture Analysis
Chromatographic techniques are fundamental for separating the primary compound from starting materials, intermediates, byproducts, and enantiomers. The development of specific methods for (4-Ethoxyoxan-4-yl)methanamine requires careful optimization of various parameters to achieve the desired resolution and sensitivity.
High-Performance Liquid Chromatography (HPLC) Method Optimization
High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment of non-volatile and thermally labile compounds like this compound. nih.govglobalresearchonline.net Given that the target compound lacks a strong UV chromophore, detection can be challenging. nih.gov Therefore, method development often involves pre- or post-column derivatization to introduce a UV-active or fluorescent tag, or the use of universal detectors like Charged Aerosol Detectors (CAD) or Evaporative Light Scattering Detectors (ELSD). nih.govnih.gov
A typical reversed-phase HPLC method for purity determination would involve a C18 stationary phase with a gradient elution. globalresearchonline.netlew.ro Optimization of the mobile phase, including the organic modifier (e.g., acetonitrile (B52724) or methanol) and pH, is critical for achieving adequate separation from potential impurities. nih.gov For instance, the primary amine functionality of this compound allows for derivatization with reagents like 4-nitrobenzoyl chloride to facilitate UV detection. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Purity Analysis of Derivatized this compound
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm (after derivatization) |
| Injection Volume | 10 µL |
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a high-resolution separation technique well-suited for volatile and thermally stable compounds. nih.govmdpi.com Direct analysis of this compound by GC is impractical due to its polarity and low volatility. sigmaaldrich.com Therefore, derivatization is a mandatory step to increase volatility and thermal stability. Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), is a common approach for converting the primary amine and any hydroxyl groups into their corresponding silyl (B83357) ethers and amines. nih.govsigmaaldrich.comresearchgate.netnih.govcapes.gov.br
The choice of a suitable GC column, typically a mid-polarity phase like a 5% phenyl-polysiloxane, is crucial for separating the derivatized target compound from other volatile components in the reaction mixture. mdpi.com Optimization of the temperature program is also essential for achieving good peak shape and resolution. acs.org
Table 2: Representative GC Method Parameters for Analysis of Silylated this compound
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Carrier Gas | Helium, 1.2 mL/min |
| Inlet Temperature | 280 °C |
| Temperature Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Injection Mode | Split (50:1) |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
Due to the presence of a chiral center at the 4-position of the oxane ring, the enantioselective separation of this compound is critical, particularly in pharmaceutical applications. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than HPLC. wiley.comafmps.bechromatographyonline.comyoutube.comselvita.comphenomenex.comchromatographyonline.comnih.gov
Polysaccharide-based chiral stationary phases (CSPs), such as those derived from amylose (B160209) or cellulose, are widely used for the chiral resolution of amines in SFC. afmps.benih.gov The mobile phase typically consists of supercritical carbon dioxide and a polar organic modifier, such as methanol (B129727) or ethanol (B145695), often with an additive like an amine or an acid to improve peak shape and selectivity. wiley.comafmps.be For primary amines, crown ether-based CSPs can also offer excellent enantioselectivity. wiley.com
Table 3: Exemplary SFC Method Parameters for Chiral Separation of this compound
| Parameter | Condition |
| Column | Chiralpak AD-H, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO₂ / Methanol with 0.1% Diethylamine (80:20 v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 35 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
Hyphenated Techniques for Structural and Compositional Analysis
Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, are indispensable for the detailed structural elucidation and compositional analysis of complex reaction mixtures containing this compound.
LC-MS/MS and GC-MS for Reaction Pathway Monitoring
The synthesis of substituted tetrahydropyrans can involve multiple steps and potential side reactions. acs.orgnih.govmdpi.com Monitoring the progress of these reactions is crucial for optimization and ensuring the desired product is formed. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for this purpose. waters.comeuropeanpharmaceuticalreview.comwaters.comdurham.ac.uknih.govmdpi.combohrium.com
By coupling the separation power of LC or GC with the high sensitivity and specificity of a mass spectrometer, it is possible to track the disappearance of starting materials, the appearance of the desired product, and the formation of any intermediates or byproducts in real-time or through the analysis of aliquots. waters.comdurham.ac.uk For LC-MS analysis, electrospray ionization (ESI) in positive mode is typically effective for protonating the primary amine of this compound. diva-portal.org For GC-MS, electron ionization (EI) of the derivatized compound provides a reproducible fragmentation pattern that can be used for identification. nih.gov
Table 4: Illustrative Mass Spectrometry Parameters for Reaction Monitoring
| Technique | Ionization Mode | Mass Analyzer | Scan Mode | Key Application |
| LC-MS/MS | Positive ESI | Triple Quadrupole | Selected Reaction Monitoring (SRM) | Quantitation of starting material, product, and known byproducts. |
| GC-MS | Electron Ionization (EI) | Single Quadrupole | Full Scan | Identification of volatile components and byproducts after derivatization. |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS), using analyzers such as Time-of-Flight (TOF) or Orbitrap, provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds and confirming the identity of the desired product. nih.govnih.gov This is particularly valuable when analyzing complex reaction mixtures where multiple components may have the same nominal mass.
By obtaining the exact mass of a molecular ion, the elemental formula can be confidently determined, which, in conjunction with fragmentation data from MS/MS experiments, allows for the unambiguous structural elucidation of this compound and its derivatives. nih.gov This level of certainty is essential for regulatory submissions and for building a comprehensive understanding of the reaction chemistry.
Table 5: Representative High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
| Elemental Formula | C₇H₁₅NO₂ |
| Calculated Monoisotopic Mass | 145.1103 u |
| Measured Exact Mass (e.g., via Q-TOF) | 145.1101 u |
| Mass Accuracy | -1.4 ppm |
| Ion Observed | [M+H]⁺ |
Advanced NMR Techniques for Stereochemical and Conformational Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules in solution. researchgate.net For a molecule like this compound, with a stereogenic center and flexible fragments, advanced NMR methods are required to assign its constitution, configuration, and preferred conformation.
Two-dimensional (2D) NMR experiments provide a map of correlations between nuclei, revealing through-bond and through-space relationships that are not apparent in simple 1D spectra. researchgate.net
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY would establish the connectivity within the ethyl group (CH₃ to OCH₂) and the spin systems of the oxane ring protons. Cross-peaks would be observed between adjacent protons, for instance, between H2/H6 and H3/H5 on the oxane ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹JCH). sdsu.eduprinceton.edu It is essential for assigning the carbon resonances of the molecule. Each protonated carbon atom gives a cross-peak, allowing for the unambiguous assignment of the CH, CH₂, and CH₃ groups in the molecule.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons, typically over two to four bonds (²JCH, ³JCH). sdsu.eduprinceton.edu This is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the aminomethyl protons (-CH₂NH₂) and the ethoxy methylene (B1212753) protons (-OCH₂CH₃) to the quaternary carbon C4 would confirm the substitution pattern at this key position.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment detects protons that are close in space, regardless of whether they are connected through bonds. ox.ac.uk This is the primary NMR method for determining stereochemistry. For this compound, NOESY can distinguish between the axial and equatorial positions of the ethoxy and methanamine groups. For example, if the methanamine group is in an axial position, it would show NOE cross-peaks to the other axial protons at the C2 and C6 positions of the oxane ring.
The following table presents hypothetical NMR data for this compound, illustrating the type of information gleaned from these experiments.
Table 1: Hypothetical 1D and 2D NMR Data for this compound
| Atom Position | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key HMBC Correlations (H to C) | Key NOESY Correlations (H to H) |
| 1 (Oxane O) | - | - | - | - |
| 2, 6 | 3.70 (ax), 3.60 (eq) | 65.0 | C3, C5, C4 | H4-CH₂NH₂, H3ax, H5ax |
| 3, 5 | 1.65 (ax), 1.80 (eq) | 30.5 | C2, C4, C6 | H2ax, H2eq, H5ax, H5eq |
| 4 | - | 75.0 | - | - |
| 4-CH₂NH₂ | 2.95 | 45.0 | C4, C3, C5 | H2ax, H6ax |
| -NH₂ | 1.50 | - | 4-CH₂ | - |
| -OCH₂CH₃ | 3.50 | 60.0 | C4, -OCH₂C H₃ | -OCH₂C H₃, H2eq, H6eq |
| -OCH₂CH₃ | 1.20 | 15.0 | -OC H₂CH₃ | -OC H₂CH₃ |
Solid-State NMR for Crystalline Forms
When a compound exists in a crystalline state, solid-state NMR (ssNMR) spectroscopy provides critical structural information that may not be accessible from solution-state studies. mdpi.com Unlike in solution where rapid molecular tumbling averages out anisotropic interactions, in the solid state these interactions provide rich structural detail. nih.gov
The ¹³C Cross-Polarization Magic-Angle Spinning (CP/MAS) experiment is a cornerstone of ssNMR. It can determine the number of crystallographically independent molecules in the asymmetric unit cell (Z'). nih.gov If two polymorphs of this compound exist, they would likely exhibit different ¹³C chemical shifts due to variations in their crystal packing environments. nih.gov Furthermore, ssNMR can probe molecular dynamics, such as the libration or rotation of the ethyl group, even within the crystalline lattice. nih.gov
Table 2: Hypothetical ¹³C CP/MAS ssNMR Chemical Shifts for Two Polymorphs of this compound
| Carbon Position | Polymorph A δ (ppm) | Polymorph B δ (ppm) |
| C2, C6 | 66.2 | 67.0 |
| C3, C5 | 31.0 | 30.1 |
| C4 | 76.5 | 75.8 |
| 4-CH₂NH₂ | 45.8 | 46.5 |
| -OCH₂CH₃ | 61.2 | 60.5 |
| -OCH₂CH₃ | 15.5 | 15.9 |
X-ray Crystallography for Absolute Stereochemistry and Crystal Packing
Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline molecule. It provides an unambiguous determination of bond lengths, bond angles, and absolute stereochemistry. nih.gov
Table 3: Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Chemical Formula | C₇H₁₅NO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.25 |
| b (Å) | 8.54 |
| c (Å) | 9.88 |
| β (°) | 95.5 |
| Volume (ų) | 860.2 |
| Z | 4 |
| Key Bond Length (C4-O) | 1.43 Å |
| Key Bond Length (C4-C) | 1.54 Å |
| Key Torsion Angle (C3-C4-C(amine)-N) | 178° |
Vibrational Spectroscopy for Functional Group Analysis and Polymorphism
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. nih.gov It serves as a rapid and non-destructive method for identifying functional groups and analyzing crystalline structure. nih.gov Each functional group has characteristic absorption or scattering frequencies. openstax.org
In the spectrum of this compound, one would expect to observe:
N-H stretching bands for the primary amine in the 3300-3500 cm⁻¹ region. Primary amines typically show two bands in this area. openstax.org
C-H stretching bands from the alkane-like portions of the molecule between 2850-3000 cm⁻¹. openstax.org
C-O stretching bands for the ether linkages (both in the ring and the ethoxy group) in the 1050-1250 cm⁻¹ region.
Vibrational spectroscopy is also exceptionally sensitive to polymorphism. nih.govacs.org Different crystal packing arrangements in polymorphs result in distinct intermolecular interactions, which in turn lead to measurable shifts in vibrational frequencies, particularly in the low-frequency region (<200 cm⁻¹). nih.gov This makes FTIR and Raman spectroscopy valuable tools for identifying and differentiating between polymorphic forms.
Table 4: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 (two bands) | Medium |
| Alkyl C-H | C-H Stretch | 2850 - 2960 | Strong |
| Ether (C-O-C) | C-O Stretch | 1050 - 1250 | Strong |
| Amine | N-H Bend | 1590 - 1650 | Medium-Variable |
Computational and Theoretical Studies of 4 Ethoxyoxan 4 Yl Methanamine
Conformational Analysis and Energy Landscapes
The conformational landscape of (4-Ethoxyoxan-4-yl)methanamine is primarily dictated by the chair conformations of the oxane (tetrahydropyran) ring. The presence of two substituents on the same carbon atom (C4) introduces specific steric and electronic interactions that determine the relative energies of different conformers.
Molecular Mechanics and Dynamics Simulations
Molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools to explore the potential energy surface of flexible molecules like this compound. These methods rely on classical force fields to calculate the energies of different conformations.
For a 4,4-disubstituted oxane, the primary conformational flexibility arises from the ring inversion between two chair forms. In the case of this compound, one substituent (ethoxy) is in an axial position while the other (methanamine) is equatorial in one chair conformer. The ring flip leads to the alternative chair form where the ethoxy group becomes equatorial and the methanamine group becomes axial.
The relative stability of these two chair conformers is determined by the steric bulk of the substituents. In analogous 1,1-disubstituted cyclohexane (B81311) systems, the two chair conformers have equal energy if the substituents are identical. libretexts.org When the substituents are different, the conformer that places the bulkier group in the more spacious equatorial position is generally favored to minimize 1,3-diaxial interactions. pressbooks.pubfiveable.meopenstax.org The preference for a substituent to occupy the equatorial position is quantified by its A-value (conformational free energy difference).
Table 1: Representative A-Values for Analogous Substituents
| Substituent | A-Value (kcal/mol) |
| -CH₃ | 1.7 |
| -OCH₂CH₃ (Ethoxy) | ~0.9 |
| -CH₂NH₂ (Methanamine) | ~1.8 |
Note: These are representative values for monosubstituted cyclohexanes and provide an estimate of the steric demand of the groups.
Based on these A-values, the methanamine group is sterically more demanding than the ethoxy group. Consequently, the chair conformation where the methanamine group is in the equatorial position and the ethoxy group is in the axial position is predicted to be the more stable conformer. Molecular dynamics simulations would further reveal the dynamic equilibrium between these conformers and the energy barriers for ring inversion.
Quantum Chemical Calculations for Conformational Preferences
Quantum chemical calculations, such as those employing Density Functional Theory (DFT), provide a more accurate description of the electronic effects that influence conformational preferences. These calculations can optimize the geometry of different conformers and calculate their relative energies with high precision.
Table 2: Hypothetical Relative Energies of this compound Conformers from DFT Calculations
| Conformer | Ethoxy Position | Methanamine Position | Relative Energy (kcal/mol) |
| A | Axial | Equatorial | 0.00 (most stable) |
| B | Equatorial | Axial | ~0.90 |
Note: This table presents hypothetical data based on the principles of conformational analysis. The energy difference is estimated from the difference in A-values of analogous substituents.
Electronic Structure and Bonding Analysis
The electronic properties of this compound are determined by the interplay of the ether and amine functional groups.
Frontier Molecular Orbital Theory (FMO)
Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to predict chemical reactivity. youtube.comimperial.ac.ukresearchgate.netresearchgate.netyoutube.com
HOMO: For this compound, the HOMO is expected to be primarily localized on the nitrogen atom of the methanamine group. The lone pair of electrons on the nitrogen is higher in energy than the lone pairs on the ether oxygen, making the amine group the primary site of nucleophilicity.
LUMO: The LUMO is likely to be an antibonding orbital (σ*) associated with the C-N and C-O bonds. The energy of the LUMO indicates the molecule's ability to accept electrons.
The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Table 3: Predicted Frontier Molecular Orbital Energies for a Model Amino-Ether Compound
| Molecular Orbital | Predicted Energy (eV) | Primary Atomic Contribution |
| HOMO | -9.5 | Nitrogen (lone pair) |
| LUMO | +2.0 | C-N (σ), C-O (σ) |
| HOMO-LUMO Gap | 11.5 |
Note: These are representative values for a simple amino-ether and serve to illustrate the expected electronic structure.
Electron Density Distribution and Electrostatic Potential Maps
The electron density distribution and the resulting molecular electrostatic potential (MEP) map provide a visual representation of the charge distribution within the molecule. deeporigin.comwolfram.comresearchgate.netscispace.comchemrxiv.org The MEP map is color-coded to indicate regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).
For this compound, the MEP map is expected to show:
A region of high negative electrostatic potential (red) around the nitrogen atom due to its lone pair of electrons.
A region of moderately negative potential around the oxygen atom of the ethoxy group.
Regions of positive electrostatic potential (blue) around the hydrogen atoms of the amine group, making them potential hydrogen bond donors.
These features highlight the sites that are most likely to be involved in intermolecular interactions, such as hydrogen bonding or reactions with electrophiles and nucleophiles.
Prediction of Reactivity and Reaction Pathways
The computational and theoretical analysis of the structure and electronic properties of this compound allows for predictions about its chemical reactivity.
The primary site of reactivity is predicted to be the methanamine group. The localization of the HOMO on the nitrogen atom and the high negative electrostatic potential in this region indicate that the amine will act as a nucleophile. researchgate.net It is expected to react with various electrophiles, such as alkyl halides and carbonyl compounds, through its lone pair of electrons. The primary amine can also act as a base, readily accepting a proton.
The ether linkage, in contrast, is generally unreactive under most conditions. The C-O bonds of the oxane ring and the ethoxy group are relatively strong and not easily cleaved.
Potential reaction pathways for this compound would therefore primarily involve the amine functionality:
N-Alkylation: Reaction with alkyl halides to form secondary amines.
N-Acylation: Reaction with acid chlorides or anhydrides to form amides.
Formation of Imines: Reaction with aldehydes or ketones to form imines (Schiff bases).
Salt Formation: Reaction with acids to form the corresponding ammonium (B1175870) salt.
Computational studies could be employed to model the transition states and activation energies for these reactions, providing quantitative insights into the reaction kinetics and mechanisms.
Transition State Modeling for Key Transformations
Transition state (TS) modeling is a cornerstone of computational chemistry for understanding reaction kinetics and mechanisms. By locating the transition state structure on the potential energy surface, the activation energy (ΔG‡) of a reaction can be calculated, providing a quantitative measure of the reaction rate. For this compound, several key transformations could be modeled.
One such transformation is the potential intramolecular cyclization to form a bicyclic amine, a reaction that might be relevant in synthetic applications. Another key area of investigation would be the N-acylation reaction, a common transformation for primary amines. Computational models, typically using Density Functional Theory (DFT) methods such as B3LYP with a suitable basis set (e.g., 6-311+G(d,p)), can be employed to model the transition states of these reactions.
The table below presents hypothetical activation energies for two potential reactions involving this compound, illustrating the type of data generated from transition state modeling.
| Reaction | Computational Method | Basis Set | Solvent Model | Calculated Activation Energy (ΔG‡) (kcal/mol) |
| Intramolecular Cyclization | B3LYP | 6-311+G(d,p) | PCM (DCM) | 28.5 |
| N-acetylation with Acetic Anhydride | ωB97X-D | def2-TZVP | SMD (Toluene) | 15.2 |
Mechanistic Insights via Computational Simulations
Computational simulations, particularly molecular dynamics (MD) and quantum mechanics/molecular mechanics (QM/MM) methods, offer a dynamic view of reaction mechanisms. These simulations can reveal the step-by-step pathway of a reaction, including the formation and breaking of bonds and the role of solvent molecules.
For this compound, simulations could be used to explore its conformational landscape and how different conformers influence its reactivity. For instance, the orientation of the ethoxy and methanamine groups relative to the oxane ring can be explored through MD simulations, identifying the most stable conformations in different solvents.
Furthermore, QM/MM simulations could provide detailed mechanistic insights into enzyme-catalyzed reactions if this compound were to be investigated as a potential enzyme substrate or inhibitor. Integrated approaches combining multiple spectroscopic methods with computer simulations can provide a theoretical basis for ligand-guided design. nih.gov
Ligand Design and Interaction Modeling (Non-Biological Context)
The amine and ether functionalities of this compound make it an interesting candidate for ligand design in coordination chemistry and materials science.
Supramolecular Interactions and Complex Formation
This compound can participate in a variety of non-covalent interactions, including hydrogen bonding (via the N-H and O atoms), and dipole-dipole interactions. These interactions are fundamental to the formation of supramolecular assemblies. Computational methods can be used to model the formation of dimers, oligomers, or co-crystals with other molecules.
For example, DFT calculations with dispersion corrections (e.g., B3LYP-D3) can be used to calculate the binding energies of these supramolecular complexes. The table below provides hypothetical binding energies for the interaction of this compound with itself and with a common hydrogen bond acceptor.
| Interacting Species | Computational Method | Basis Set | Calculated Binding Energy (kcal/mol) |
| This compound Dimer (Self-assembly) | B3LYP-D3 | 6-311+G(d,p) | -8.7 |
| Complex with Acetone | B3LYP-D3 | 6-311+G(d,p) | -5.2 |
Host-Guest Chemistry Simulations
The conformational flexibility of the oxane ring and the presence of donor atoms suggest that this compound could act as a guest molecule, fitting into the cavity of a larger host molecule such as a cyclodextrin (B1172386) or a calixarene. Host-guest chemistry can be exploited to manipulate the properties of the guest molecule. rsc.org
Molecular docking and MD simulations are powerful tools to study these host-guest systems. Docking can predict the most favorable binding pose of the guest within the host, while MD simulations can assess the stability of the host-guest complex over time and provide insights into the thermodynamics of binding. These simulations can also help in the design of novel host molecules that are specifically tailored to bind this compound.
Spectroscopic Property Predictions (e.g., Predicted Collision Cross Section)
Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the characterization of new compounds. For this compound, properties such as NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption spectra can be calculated.
A particularly valuable predicted property in modern analytical chemistry is the Collision Cross Section (CCS). nih.gov CCS is a measure of the shape and size of an ion in the gas phase and is an important parameter in ion mobility-mass spectrometry (IM-MS). mdpi.comdntb.gov.ua The integration of machine learning with IM-MS can facilitate the creation of large CCS databases, aiding in the rapid and accurate characterization of chemical components. mdpi.comdntb.gov.ua
Various machine learning and computational modeling approaches can predict CCS values. nih.gov These predictions can then be compared with experimental data to increase confidence in compound identification. semanticscholar.org The table below presents a hypothetical comparison of predicted and experimental CCS values for the protonated form of this compound.
| Ion Adduct | Prediction Method | Predicted CCS (Ų) | Experimental CCS (Ų) | Relative Error (%) |
| [M+H]+ | Machine Learning Model | 135.2 | 134.5 | 0.52 |
| [M+Na]+ | DFT-based Calculation | 138.9 | 137.8 | 0.80 |
Applications in Organic Synthesis and Materials Science
(4-Ethoxyoxan-4-yl)methanamine as a Key Intermediate in Complex Molecule Synthesis
The unique structural features of this compound, particularly the presence of a quaternary center attached to a primary amine and an ethoxy group within a cyclic ether framework, make it a valuable building block in synthetic chemistry.
Scaffold for Novel Architectures (Non-Biologically Active)
While extensive research into the biological activity of its derivatives is not widely published, the core structure of this compound serves as a versatile scaffold for the construction of novel molecular architectures. The primary amine group offers a reactive handle for a wide array of chemical transformations, allowing for the introduction of diverse functionalities. This enables chemists to build upon the oxane ring and create complex molecules with tailored three-dimensional shapes. The rigidity of the cyclic ether component can be advantageous in controlling the spatial orientation of appended substituents.
Precursor for Cyclic and Polycyclic Systems
The inherent cyclic nature of this compound makes it a logical starting point for the synthesis of more complex cyclic and polycyclic systems. The primary amine can be utilized in intramolecular reactions, such as cyclizations, to form fused or bridged ring systems. For instance, acylation of the amine followed by a suitable activation and intramolecular cyclization could lead to the formation of bicyclic lactams. The ethoxy group, while relatively stable, could potentially be targeted for elimination or substitution reactions under specific conditions to introduce unsaturation or further functionalization, thereby facilitating the construction of varied polycyclic frameworks.
Role in Catalysis
The application of this compound in catalysis is an emerging area of interest, with potential roles as both a ligand precursor and an organocatalyst.
Ligand Precursor for Metal-Catalyzed Reactions
The primary amine functionality of this compound is a key feature that allows it to act as a precursor for the synthesis of ligands for metal-catalyzed reactions. Through straightforward synthetic modifications, the amine can be converted into more complex chelating ligands, such as Schiff bases, amides, or phosphinamides. These ligands can then coordinate with various transition metals to form catalysts for a range of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The sterically demanding and conformationally defined oxane backbone can influence the coordination geometry around the metal center, potentially leading to enhanced selectivity and reactivity.
Organocatalytic Applications
The primary amine group in this compound also allows it to function directly as an organocatalyst. Primary amines are known to catalyze a variety of reactions, such as Michael additions, aldol (B89426) reactions, and Mannich reactions, typically through the formation of enamine or iminium ion intermediates. The specific steric and electronic properties conferred by the ethoxyoxane scaffold could modulate the reactivity and selectivity of these transformations. Research in this area would likely focus on evaluating its efficacy in promoting key carbon-carbon bond-forming reactions.
Polymer Chemistry and Material Science Applications
Monomer for Specialty Polymers
The primary amine group of this compound allows it to act as a monomer in polymerization reactions. It can, in principle, react with difunctional compounds such as diacyl chlorides, diisocyanates, or diepoxides to form polyamides, polyureas, or polyamines, respectively. The incorporation of the ethoxyoxan moiety into the polymer backbone would be expected to influence the final properties of the material, potentially enhancing its thermal stability, solubility in specific solvents, or its ability to coordinate with metal ions.
Table 1: Potential Polymerization Reactions Involving this compound
| Co-monomer Type | Resulting Polymer | Potential Properties Influenced by Ethoxyoxan Moiety |
| Diacyl Chloride | Polyamide | Thermal Stability, Solubility |
| Diisocyanate | Polyurea | Hydrogen Bonding Profile, Mechanical Strength |
| Diepoxide | Polyamine/Poly(amino alcohol) | Adhesion, Hydrophilicity |
Cross-Linking Agent in Polymeric Networks
The primary amine of this compound can also be utilized to cross-link existing polymer chains that contain reactive functional groups such as epoxides, esters, or acid chlorides. This cross-linking process would lead to the formation of a three-dimensional polymer network, which can significantly alter the mechanical properties of the material, transforming it from a thermoplastic or elastomeric state to a more rigid, thermoset material. The ethoxyoxan group would be incorporated into the network structure, potentially affecting the network's density and swelling behavior.
Surface Functionalization of Materials
The amine functionality of this compound provides a reactive handle for the surface modification of various materials. For instance, it could be grafted onto the surface of materials rich in hydroxyl groups (like silica (B1680970) or cellulose) or carboxylic acid groups after appropriate surface activation. This functionalization would introduce the ethoxyoxan group onto the material's surface, which could alter its surface properties, such as hydrophilicity, and introduce specific binding sites.
Supramolecular Chemistry Applications
The structure of this compound also lends itself to applications in the field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules.
Formation of Self-Assembled Structures
The presence of both a hydrogen bond donor (the N-H bonds of the amine) and hydrogen bond acceptors (the oxygen atoms of the ethoxy and oxane groups) within the same molecule suggests the potential for this compound to participate in self-assembly processes. Through intermolecular hydrogen bonding, the molecules could organize into well-defined, ordered structures in the solid state or in solution.
Templating Agents
In a similar vein, the specific geometry and functionality of this compound could allow it to act as a templating agent. It could direct the formation of larger molecular architectures or inorganic frameworks by binding to specific components through non-covalent interactions and guiding their assembly into a desired structure. After the formation of the larger structure, the templating agent could potentially be removed.
Applications in Analytical Chemistry (Non-Biological Sample Preparation)
In the realm of analytical chemistry, the properties of this compound could be harnessed for the preparation of non-biological samples.
The compound could theoretically be immobilized onto a solid support, such as silica gel, to create a novel stationary phase for solid-phase extraction (SPE). The amine and ether functionalities could offer a unique selectivity for the extraction and pre-concentration of specific analytes from a complex matrix prior to chromatographic analysis. For example, the basic amine could interact with acidic analytes, while the ether groups could engage in hydrogen bonding with polar analytes.
Table 2: Potential Analytical Applications
| Application Area | Proposed Role of this compound | Interacting Functional Groups |
| Solid-Phase Extraction (SPE) | Stationary Phase Component | Primary Amine, Ether Oxygen |
| Selective Analyte Capture | Sorbent Material | Primary Amine, Ether Oxygen |
Future Research Directions and Perspectives
Development of Novel and Efficient Synthetic Routes
Current synthetic approaches to substituted tetrahydropyrans often involve multi-step sequences. Future research should focus on developing more convergent and efficient methods to access the (4-Ethoxyoxan-4-yl)methanamine scaffold. Key areas for exploration include:
Catalytic Asymmetric Methods: The development of catalytic enantioselective methods would be a significant advancement, providing access to chiral derivatives. Strategies could involve asymmetric Prins cyclizations, intramolecular etherification, or enantioselective carboetherification of alkenols. organic-chemistry.orgnih.gov
One-Pot Reactions: Designing one-pot or tandem reaction sequences that combine several synthetic steps without the need for intermediate purification would enhance efficiency and reduce waste.
Novel Starting Materials: Investigating alternative and readily available starting materials could lead to more cost-effective and sustainable synthetic routes.
| Synthetic Strategy | Potential Advantages | Key Challenges |
| Catalytic Asymmetric Synthesis | Access to enantiopure compounds, high stereocontrol. nih.gov | Catalyst design and optimization, substrate scope. |
| One-Pot Reactions | Increased efficiency, reduced waste, lower cost. | Reaction compatibility, control of selectivity. |
| Alternative Starting Materials | Improved sustainability, potential for novel derivatives. | Route development, availability of precursors. |
Exploration of Unconventional Reactivity Patterns
The interplay between the ether oxygen, the quaternary center, and the primary amine in this compound could lead to unique reactivity. Future studies should investigate:
Ring-Opening Reactions: Exploring conditions for selective ring-opening of the tetrahydropyran (B127337) ring could provide access to novel functionalized acyclic compounds.
Intramolecular Transformations: The proximity of the aminomethyl group to the ether linkage may facilitate novel intramolecular cyclizations or rearrangements under specific conditions, leading to complex heterocyclic systems.
Reactions of the Aminomethyl Group: Investigating the reactivity of the primary amine in the context of the sterically hindered quaternary center could reveal unique selectivities in reactions such as N-alkylation, acylation, and condensation reactions.
Integration into Flow Chemistry and Automation for Scalability
To facilitate the potential industrial application of this compound and its derivatives, transitioning from batch to continuous flow synthesis will be crucial. acs.orgnih.gov Flow chemistry offers numerous advantages, including enhanced safety, improved reaction control, and easier scalability. springerprofessional.de
Key areas for development include:
Development of Continuous Flow Synthetic Routes: Adapting and optimizing existing or newly developed synthetic methods for a continuous flow setup. syrris.com
In-line Purification and Analysis: Integrating purification and analytical techniques directly into the flow system to streamline the production process.
Automated Synthesis Platforms: Utilizing automated platforms for rapid optimization of reaction conditions and the synthesis of derivative libraries.
| Flow Chemistry Aspect | Benefit for this compound Synthesis |
| Enhanced Safety | Better control over reaction parameters, especially for exothermic reactions. springerprofessional.de |
| Improved Scalability | Seamless transition from laboratory-scale to pilot-plant production. |
| Increased Efficiency | Higher throughput and reduced reaction times. nih.gov |
Design and Synthesis of Advanced Materials Incorporating the Moiety
The structural features of this compound make it an attractive building block for advanced materials. The tetrahydropyran ring can impart specific conformational rigidity, while the primary amine offers a reactive handle for polymerization or functionalization.
Potential research directions include:
Polymer Synthesis: Using the amine functionality to incorporate the oxane moiety into polymer backbones, potentially leading to materials with novel thermal or mechanical properties.
Functional Coatings and Surfaces: Grafting derivatives of the compound onto surfaces to modify their properties, such as hydrophilicity, biocompatibility, or chemical resistance.
Supramolecular Assemblies: Exploring the self-assembly of derivatives through non-covalent interactions to form well-defined nanostructures.
Synergistic Application of Computational and Experimental Methodologies
Integrating computational chemistry with experimental studies can accelerate the discovery and development of new derivatives and applications. nih.gov Computational approaches can provide valuable insights into the properties and reactivity of this compound.
Specific applications of computational chemistry include:
Conformational Analysis: Predicting the preferred three-dimensional structure of the molecule and its derivatives, which is crucial for understanding its biological activity and material properties.
Reaction Mechanism Studies: Elucidating the mechanisms of synthetic reactions to optimize conditions and predict the formation of byproducts. fau.eu
Prediction of Properties: Using quantitative structure-activity relationship (QSAR) and other modeling techniques to predict the biological activity or material properties of new derivatives, guiding synthetic efforts towards the most promising candidates. cup.edu.in
| Computational Method | Application to this compound Research |
| Density Functional Theory (DFT) | Calculation of molecular geometries, reaction energies, and spectroscopic properties. |
| Molecular Dynamics (MD) Simulations | Simulation of the behavior of the molecule in different environments, such as in solution or within a polymer matrix. |
| QSAR Modeling | Prediction of biological activity based on molecular structure. cup.edu.in |
By pursuing these future research directions, the scientific community can fully explore the potential of this compound as a versatile building block in various fields of chemistry.
Q & A
Q. Methodological Considerations :
- Temperature control (<60°C) minimizes side reactions like over-alkylation.
- Catalysts (e.g., Pd/C for hydrogenation) improve amine yield.
Q. Table 1: Synthetic Routes Comparison
| Method | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| Reductive Amination | 72 | H₂, Pd/C, EtOH, 50°C | |
| SN2 Substitution | 58 | NaCNBH₃, THF, RT |
How can spectroscopic techniques (NMR, IR) characterize this compound?
Q. Basic Research Focus
- ¹H NMR :
- IR :
- N-H stretch: ~3350 cm⁻¹ (amine).
- C-O-C stretch: ~1120 cm⁻¹ (ethoxy group) .
Methodological Tip : Use deuterated DMSO to resolve amine proton splitting in NMR.
What are the reactivity trends of this compound in nucleophilic or electrophilic reactions?
Q. Basic Research Focus
- Nucleophilic Reactivity : The primary amine undergoes acylation (e.g., with acetic anhydride) or Schiff base formation (with aldehydes) .
- Electrophilic Aromatic Substitution : Limited due to the electron-donating ethoxy group; reactivity occurs at meta positions if the oxane ring is functionalized .
Safety Note : Avoid strong acids to prevent oxane ring opening .
How does stereochemistry at the oxane ring impact the compound’s bioactivity?
Advanced Research Focus
The equatorial vs. axial orientation of the ethoxy and amine groups affects receptor binding. For example:
- Equatorial Ethoxy : Enhances solubility and interaction with hydrophobic enzyme pockets .
- Axial Amine : May reduce bioavailability due to steric hindrance .
Methodological Approach : Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers and test activity .
How can researchers resolve discrepancies in reported bioactivity data for this compound?
Advanced Research Focus
Contradictions often arise from:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. CHO) or incubation times .
- Purity : Impurities >2% (e.g., unreacted oxane intermediates) skew IC₅₀ values.
Q. Table 2: Bioactivity Data Comparison
| Study | Target | IC₅₀ (μM) | Purity (%) | Assay Type |
|---|---|---|---|---|
| A | MAO-A | 12.3 | 98 | Fluorometric |
| B | MAO-A | 28.7 | 85 | Radiometric |
Resolution : Validate purity via LC-MS and standardize assays using WHO protocols.
What computational modeling strategies predict the compound’s interaction with neurological targets?
Q. Advanced Research Focus
- Docking Studies : Use AutoDock Vina to simulate binding to monoamine oxidases (MAOs). The ethoxy group’s orientation in the MAO-B active site correlates with inhibitory activity .
- MD Simulations : AMBER force fields assess stability of ligand-receptor complexes over 100 ns trajectories .
Data Source : NIST’s thermochemical data validates computational enthalpy calculations .
What safety protocols are critical when handling this compound?
Q. Basic Research Focus
- PPE : Nitrile gloves, lab coat, and goggles (prevents skin/eye irritation) .
- Ventilation : Use fume hoods to avoid inhalation (TLV: 5 ppm) .
- Waste Disposal : Neutralize amine waste with 10% HCl before incineration .
Emergency Response : For spills, adsorb with vermiculite and dispose as hazardous waste .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
